Home > Products > Screening Compounds P137422 > N-Trityl Olmesartan Ethyl Ester
N-Trityl Olmesartan Ethyl Ester - 172875-59-1

N-Trityl Olmesartan Ethyl Ester

Catalog Number: EVT-1171022
CAS Number: 172875-59-1
Molecular Formula: C45H44N6O3
Molecular Weight: 716.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmesartan medoxomil (OM) is a medication primarily used for the treatment of hypertension. It is a prodrug of olmesartan, which functions by selectively blocking the angiotensin II-AT1 receptor, thus exerting its antihypertensive effects. Despite its efficacy, the clinical application of OM is hindered by its low oral bioavailability, which is approximately 28%1. To address this limitation, various strategies have been employed to enhance the bioavailability and therapeutic efficacy of OM, including the development of ternary solid dispersions and nanoemulsions13.

Applications in Various Fields

Hypertension Treatment

The primary application of olmesartan is in the treatment of hypertension. Studies have shown that the use of ternary solid dispersions and nanoemulsions can significantly improve the oral bioavailability of OM, leading to enhanced solubility, dissolution rate, and pharmacokinetic profile. These improvements have been demonstrated to result in better and prolonged control of hypertension in experimental models13.

Renal Protection

Olmesartan has also been shown to have protective effects against renal injury induced by the anthracycline anticancer drug daunorubicin (DNR). The mechanism behind this protective effect involves the modulation of oxidative stress through the Nrf2 signaling pathway and the inhibition of inflammation. Olmesartan treatment has been found to down-regulate pro-inflammatory factors and upregulate protective enzymes and proteins, contributing to the amelioration of nephrotoxicity2.

Inflammatory Bowel Disease

In addition to its cardiovascular and renal applications, olmesartan has demonstrated potential in the treatment of inflammatory bowel diseases such as ulcerative colitis. The drug's ability to modulate the NFκB and Nrf2/HO-1 signaling pathways has been implicated in its therapeutic effects. Olmesartan has been shown to reduce inflammatory markers, inhibit apoptosis, and enhance antioxidant defenses in experimental models of ulcerative colitis, suggesting its promise as a potential therapy for human inflammatory bowel diseases4.

Trityl Olmesartan

Compound Description: Trityl Olmesartan is a synthetic intermediate in the production of Olmesartan Medoxomil [, ]. It features a trityl protecting group on the tetrazole ring, which is later removed to yield the active pharmaceutical ingredient.

Relevance: Trityl Olmesartan is the hydrolyzed product of N-Trityl Olmesartan Ethyl Ester, sharing the core biphenyl-tetrazole structure with the ethyl ester group replaced by a carboxylic acid group [, ]. This hydrolysis is a key step in the synthesis of Olmesartan Medoxomil from N-Trityl Olmesartan Ethyl Ester.

Olmesartan Medoxomil

Compound Description: Olmesartan Medoxomil (OM) is an angiotensin II receptor antagonist used to treat hypertension [, , ]. It is a prodrug that is metabolized into its active form, olmesartan, in the body.

Relevance: Olmesartan Medoxomil is the final target product in the synthetic pathway that utilizes N-Trityl Olmesartan Ethyl Ester as a key intermediate [, , ]. The structures share the core biphenyl-tetrazole and imidazole moieties, highlighting their close relationship.

N-Tritylolmesartan Medoxomil

Compound Description: This compound is a crucial intermediate in the synthesis of Olmesartan Medoxomil []. It contains the medoxomil ester side chain, differentiating it from N-Trityl Olmesartan Ethyl Ester.

Relevance: N-Tritylolmesartan Medoxomil and N-Trityl Olmesartan Ethyl Ester are both N-tritylated intermediates in the production of Olmesartan Medoxomil, sharing the biphenyl-tetrazole core []. The difference lies in the ester side chain, with the former possessing the medoxomil ester and the latter having an ethyl ester.

2-Propyl-4-(1-hydroxy-1-methylethyl)imidazole-5-carboxylic Acid Ethyl Ester

Compound Description: This compound is a key reagent in the synthesis of Olmesartan Medoxomil [, ]. It provides the characteristic imidazole moiety present in Olmesartan Medoxomil.

Relevance: This compound reacts with N-Trityl Olmesartan Ethyl Ester in the synthesis of Olmesartan Medoxomil, ultimately becoming part of the final drug molecule [, ]. The reaction forms the amide bond that links the biphenyl-tetrazole portion of N-Trityl Olmesartan Ethyl Ester with the imidazole moiety.

4-(1-Hydroxy-1-Methylethyl)-2-Propyl-1H-Imidazole-5-Carboxylic Acid

Compound Description: This compound is a precursor used in the synthesis of Olmesartan Medoxomil []. It is closely related to the ethyl ester derivative, lacking the ethyl group on the carboxylic acid.

Relevance: This carboxylic acid is structurally very similar to the "2-Propyl-4-(1-hydroxy-1-methylethyl)imidazole-5-carboxylic Acid Ethyl Ester" and serves as its direct precursor in the multistep synthesis of Olmesartan Medoxomil [].

N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl Derivatives of Olmesartan Medoxomil

Compound Description: These two compounds are identified as major regioisomeric process-related impurities observed during the synthesis of Olmesartan Medoxomil [].

Relevance: These impurities highlight the potential for regioisomer formation during the synthesis of Olmesartan Medoxomil, a pathway where N-Trityl Olmesartan Ethyl Ester is a key intermediate []. They share the core structure with Olmesartan Medoxomil, emphasizing the importance of regiocontrol during the synthetic steps.

5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates

Compound Description: This refers to a class of compounds, not a specific molecule, characterized by a biphenyl group attached to the 5-position of a tetrazole ring, which is protected by a triphenylmethyl (trityl) group [].

Relevance: N-Trityl Olmesartan Ethyl Ester belongs to this class of compounds []. This group is important for understanding the reactivity and potential for regioisomer formation in reactions involving the tetrazole ring, which is key in the synthesis of Olmesartan Medoxomil.

N-Triphenylmethylolmesartan Ethyl (N-tritylolmesartan Ethyl)

Compound Description: This compound is another name for N-Trityl Olmesartan Ethyl Ester itself []. The paper uses both names to refer to the same structure.

Relevance: This highlights the various nomenclatures used in the literature to describe N-Trityl Olmesartan Ethyl Ester. The paper emphasizes that this compound exists predominantly as the N-2 trityl regioisomer [].

Classification and Source

N-Trityl Olmesartan Ethyl Ester is classified as an organic compound with the molecular formula C45H44N6O3C_{45}H_{44}N_{6}O_{3} and a molecular weight of 716.87 g/mol . It is primarily synthesized as an intermediate in the production of Olmesartan Medoxomil, which is used to treat high blood pressure. The compound's structure features a trityl group that enhances its stability and solubility compared to its parent compound, Olmesartan.

Synthesis Analysis

The synthesis of N-Trityl Olmesartan Ethyl Ester typically involves a multi-step process that can be executed in a one-pot format to enhance efficiency and yield. The key steps include:

  1. Alkylation: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate is reacted with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in an organic solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) using lithium hydroxide as a base. This step generates the trityl olmesartan ethyl ester .
  2. Hydrolysis: The alkylated product undergoes hydrolysis to form the trityl olmesartan salt. This reaction typically requires stirring at controlled temperatures (20-70 °C) for several hours .
  3. Esterification: The final step involves esterifying the trityl olmesartan salt with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one in the presence of a base. This reaction is also performed under controlled temperature conditions to optimize yield and purity .

Throughout these steps, careful control of reaction conditions—such as temperature, solvent choice, and base concentration—is crucial for achieving high yields and minimizing impurities.

Molecular Structure Analysis

The molecular structure of N-Trityl Olmesartan Ethyl Ester consists of a complex arrangement that includes:

  • A central imidazole ring.
  • A tetrazole moiety attached via a triphenylmethyl group.
  • An ethyl ester functional group contributing to its pharmacological properties.

X-ray diffraction studies have been utilized to elucidate the precise arrangement of atoms within the molecule, revealing insights into its conformational flexibility and interactions with biological targets .

Chemical Reactions Analysis

N-Trityl Olmesartan Ethyl Ester participates in several critical chemical reactions:

  • Alkylation Reactions: The introduction of the trityl group enhances the compound's reactivity in subsequent alkylation steps.
  • Hydrolysis: Under basic conditions, hydrolysis leads to the formation of olmesartan salts that are essential for further transformations into active pharmaceutical ingredients.
  • Esterification: This reaction is vital for converting intermediates into more stable forms suitable for therapeutic use.

Each reaction must be optimized for conditions such as temperature, solvent type, and reagent concentrations to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action for N-Trityl Olmesartan Ethyl Ester primarily relates to its role as a prodrug precursor for Olmesartan Medoxomil. Upon administration, it is converted into Olmesartan, which functions as an angiotensin II receptor blocker (ARB). This blockade results in vasodilation and reduced blood pressure by inhibiting the effects of angiotensin II on vascular smooth muscle cells .

Physical and Chemical Properties Analysis

N-Trityl Olmesartan Ethyl Ester exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy have confirmed its structural integrity throughout synthesis processes .

Applications

The primary application of N-Trityl Olmesartan Ethyl Ester lies in pharmaceutical development:

  • Intermediate in Drug Synthesis: It serves as a crucial intermediate in synthesizing Olmesartan Medoxomil, contributing to antihypertensive therapies.
  • Research Tool: Its unique structure makes it valuable in research settings for studying ARB mechanisms and developing new therapeutic agents.

Properties

CAS Number

172875-59-1

Product Name

N-Trityl Olmesartan Ethyl Ester

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C45H44N6O3

Molecular Weight

716.9 g/mol

InChI

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3

InChI Key

PKLGOYACZYXKDL-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O

Synonyms

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid Ethyl Ester;

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.